molecular formula C12H15N3O3 B2663468 N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide CAS No. 5367-39-5

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide

Cat. No. B2663468
CAS RN: 5367-39-5
M. Wt: 249.27
InChI Key: GMZZEDGQXDPDGH-UHFFFAOYSA-N
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Description

“N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The nitro group can be introduced through nitration, a process that involves the substitution of a hydrogen atom by a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the nitro group would likely play significant roles in its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine ring might undergo reactions typical of amines, such as acid-base reactions . The nitro group might participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility in water would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its biological activity and possible uses in medicine .

properties

IUPAC Name

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-9(16)13-11-8-10(15(17)18)4-5-12(11)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZZEDGQXDPDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-nitro-2-pyrrolidin-1-ylphenyl)acetamide

Synthesis routes and methods

Procedure details

0.5 g (2.5 mmol) of N-(2-fluoro-5-nitrophenyl)acetamide was admixed in a pressure reaction vessel with 1 ml (12.6 mmol) of pyrrolidine and stirred at 90° C. for 2.5 hours. After the mixture had been cooled, it was diluted with 20 ml of dichloromethane, adjusted to pH 4 using citric acid solution (10%) and washed four times with water. After the organic phase had been dried, the solvent was removed under reduced pressure. In the aqueous phase, a solid is precipitated out. It was filtered off with suction and washed with water, and combined with the residue from the organic phase (yield 0.58 g, 93%). The product was reacted in stage c without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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